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Compound of Interest

Compound Name:
Phenol, 2-iodo-6-methoxy-4-

methyl-

CAS No.: 111726-48-8

Cat. No.: B3045672

Get Quote

Executive Summary
Phenol, 2-iodo-6-methoxy-4-methyl- (CAS: 111726-48-8) is a halogenated phenolic building

block derived from creosol (2-methoxy-4-methylphenol).[1] It serves as a critical intermediate in

the synthesis of complex pharmaceutical scaffolds, agrochemicals, and functional materials. Its

structural uniqueness lies in the steric and electronic interplay between the bulky iodine atom,

the electron-donating methoxy group, and the phenolic hydroxyl moiety, making it a prime

candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura,

Sonogashira).[1]

Molecular Identity & Physicochemical Profile[1][2][3]
[4][5][6][7]
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Identifier Type Value

IUPAC Name 2-Iodo-6-methoxy-4-methylphenol

Common Name 6-Iodocreosol

CAS Registry Number 111726-48-8

Molecular Formula

Molecular Weight 264.06 g/mol

SMILES COc1cc(C)cc(I)c1O

InChI Key Unique hash based on structure (Predicted)

Structural Analysis
The molecule is a tetra-substituted benzene ring.[2] The positioning of substituents creates a

specific electronic environment:

Position 1 (OH): The phenolic hydroxyl group is the core functional group, activating the ring.

Position 2 (I): The iodine atom acts as a heavy halogen handle. It is ortho to the hydroxyl

group, introducing significant steric bulk and allowing for regioselective metal insertion.

Position 4 (Me): The methyl group provides lipophilicity and blocks the para-position,

preventing side reactions at this site.

Position 6 (OMe): The methoxy group is an electron-donating group (EDG) ortho to the

hydroxyl, facilitating intramolecular hydrogen bonding (OH···OMe).

Predicted Physical Properties[1]
Physical State: Low-melting solid or viscous oil (inferred from analogs like 6-iodovanillin and

2-iodo-4-methylphenol).

Solubility: Soluble in organic solvents (DCM, EtOAc, DMSO, Methanol); sparingly soluble in

water.
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Acidity (

): Expected to be slightly lower (more acidic) than creosol (

) due to the inductive electron-withdrawing effect (-I effect) of the iodine atom ortho to the
phenol.

Synthesis & Preparation
The synthesis of 2-iodo-6-methoxy-4-methylphenol is typically achieved via the electrophilic

aromatic substitution (iodination) of creosol.[1]

Reaction Mechanism
The hydroxyl group (

) and methoxy group (

) strongly activate the benzene ring. The methyl group (

) at position 4 blocks para-substitution. Consequently, the electrophilic iodine species (

) attacks the only available activated ortho-position (Position 6).

Synthetic Protocol (Standard Laboratory Scale)
Reagents: Creosol (2-methoxy-4-methylphenol), Iodine (

), Potassium Iodide (

), and a mild base (e.g., Ethylenediamine or aqueous

). Alternatively, N-Iodosuccinimide (NIS) can be used.

Workflow:

Dissolution: Dissolve Creosol (1.0 eq) in Methanol or Acetonitrile.

Iodination: Add

(1.05 eq) and
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(to solubilize iodine) slowly at 0°C to room temperature.

Quenching: Upon reaction completion (monitored by TLC/HPLC), quench with aqueous

Sodium Thiosulfate (

) to remove excess iodine.

Isolation: Extract with Ethyl Acetate, wash with brine, dry over

, and concentrate.

Purification: Recrystallization from hexanes/EtOAc or column chromatography.
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Click to download full resolution via product page

Figure 1: Synthetic pathway for the regioselective iodination of Creosol.

Spectroscopic Characterization (Predicted)
Detailed structural confirmation relies on NMR spectroscopy. The loss of the proton at position

6 and the shift of remaining protons are diagnostic.

NMR Analysis (400 MHz, )
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Proton
Environment

Chemical Shift
(

, ppm)

Multiplicity Integration Assignment

Ar-OH 5.50 - 6.00 Singlet (broad) 1H Phenolic OH

Ar-H (Pos 3) ~6.60
Doublet (

Hz)
1H

Meta to OH,

Ortho to OMe

Ar-H (Pos 5) ~7.30
Doublet (

Hz)
1H

Meta to OH,

Ortho to I

-OCH3 3.85 Singlet 3H Methoxy group

-CH3 2.25 Singlet 3H Methyl group

Interpretation:

H5 Shift: The proton at position 5 is significantly deshielded (shifted downfield to ~7.30 ppm)

compared to the precursor due to the "ortho-effect" and magnetic anisotropy of the adjacent

Iodine atom.[1]

Coupling: The two aromatic protons (H3 and H5) are meta to each other, resulting in a small

coupling constant (

Hz).

Mass Spectrometry (MS)
Molecular Ion (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-

star-inserted">

): m/z 264.

Isotopic Pattern: Iodine is monoisotopic (

), so the M+ peak is dominant without the M+2 pattern seen in chloro/bromo compounds.
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Fragmentation: Loss of Methyl radical (ngcontent-ng-c1989010908="" _nghost-ng-

c2193002942="" class="inline ng-star-inserted">

) and Iodine radical (

).

Applications in Drug Discovery & Material Science
The C-I bond is a high-value handle for palladium-catalyzed cross-coupling reactions.[1]

Suzuki-Miyaura Coupling
Reacting 6-iodocreosol with aryl boronic acids yields sterically crowded biaryl systems.[1] The

ortho-methoxy group can direct metallation or influence the atropisomerism of the resulting

biaryl.[1]

Sonogashira Coupling
Coupling with terminal alkynes provides access to benzofuran derivatives via subsequent

cyclization involving the adjacent phenolic oxygen.[1]

Pd-Catalyzed Transformations

2-Iodo-6-methoxy-4-methylphenol
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Figure 2: Divergent synthesis pathways utilizing the C-I handle.[1]
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Safety & Handling
Hazards: Like most phenols, this compound is likely corrosive and toxic if swallowed or

absorbed through the skin. The iodine content may release iodine vapor upon

decomposition.[1]

Storage: Store in amber vials (light sensitive) under inert atmosphere (Argon/Nitrogen) at 2-

8°C to prevent oxidation (quinonoid formation) or deiodination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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